molecular formula C18H13FN6OS B2909185 N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891108-96-6

N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2909185
CAS No.: 891108-96-6
M. Wt: 380.4
InChI Key: ZZCDPIWECMUTJG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core modified with a pyridin-3-yl substituent at position 6, a sulfanyl-linked acetamide moiety at position 3, and a 3-fluorophenyl group on the acetamide nitrogen. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in pharmacologically active molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-13-4-1-5-14(9-13)21-17(26)11-27-18-23-22-16-7-6-15(24-25(16)18)12-3-2-8-20-10-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCDPIWECMUTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: The compound is explored for its pharmacological activities, including potential therapeutic effects.

    Industry: It may have applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents Key Differences & Implications Synthesis Yield (%) Reference ID
N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Pyridin-3-yl; 3-sulfanylacetamide with 3-fluorophenyl Baseline compound; fluorine enhances electronegativity and potential metabolic stability. N/A N/A
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-Pyridazine; 3-trifluoromethylphenyl on acetamide Trifluoromethyl group increases lipophilicity and steric bulk, potentially enhancing target binding. N/A
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine Tetrahydrobenzothieno fused core; unsubstituted phenyl on acetamide Fused benzothieno ring may alter electron distribution and solubility compared to pyridazine. 68–74
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide 1,2,4-Triazole 5-Furan-2-yl; 4-amino group Simplified triazole core with furan substituent; amino group may enhance hydrogen bonding. N/A
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine 6-4-Methylphenyl; unsubstituted acetamide Methylphenyl group improves lipophilicity but lacks fluorinated electronic effects. N/A

Biological Activity

N-(3-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This compound is characterized by a unique combination of a triazole and pyridazine moiety, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H13_{13}F1_{1}N5_{5}S
  • Molecular Weight : 304.36 g/mol

This structure integrates a fluorophenyl group with a triazolo-pyridazine framework, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole and pyridazine rings contribute to the compound's affinity for specific enzymes and receptors.

Key Mechanisms:

  • Inhibition of Kinases : Compounds containing triazolo and pyridazine structures have been reported to inhibit various kinases, including MET kinase, which is implicated in cancer progression and metastasis .
  • Antimicrobial Activity : The presence of the pyridin-3-yl group enhances the compound's ability to act against bacterial strains, demonstrating both antibacterial and antifungal properties .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of compounds similar to this compound:

CompoundActivity TypeMIC (µg/mL)Target Organisms
Triazole derivativesAntibacterial0.125 - 8S. aureus, E. coli, P. aeruginosa
Pyridazine derivativesAntifungal0.5 - 4C. albicans, A. flavus

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

  • Anticancer Properties : A study highlighted the ability of triazolo-pyridazine derivatives to inhibit MET kinase activity, leading to reduced proliferation in cancer cell lines . This suggests potential applications in targeted cancer therapies.
  • Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through modifications in its structure:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and bioavailability.
  • Sulfanyl Group : This moiety is crucial for enhancing interaction with target enzymes.

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